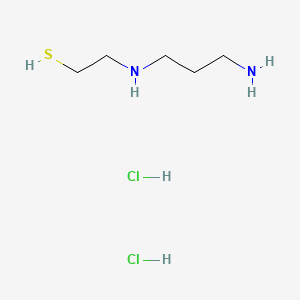

2-(3-Aminopropylamino)ethanethiol dihydrochloride

説明

Amifostine thiol is a radioprotective agent and an active metabolite of amifostine. It is formed from amifostine by plasma membrane-bound alkaline phosphatase. Amifostine thiol scavenges ABTS radicals in a cell-free assay. It prevents single- and double-stranded DNA breaks induced by γ-radiation, as well as inhibits γ-radiation-induced mutations at the hypoxanthine-guanine phosphoribosyl transferase (HGPRT) locus in V79-B310H lung fibroblast cells when used at a concentration of 4 mM. Amifostine thiol also reduces cis-DDP-induced mutations at the HGPRT locus in V79-B310H cells. It increases survival, reduces the loss of bone marrow progenitor cells, and inhibits decreases in intestinal collagen thickness and crypt and Paneth cell density in mice exposed to total body γ-irradiation when administered at a dose of 500 mg/kg prior to irradiation.

WR-1065 Dihydrochloride is a metabolite of Amifostine.

作用機序

Target of Action

The primary target of 2-(3-Aminopropylamino)ethanethiol dihydrochloride, also known as WR-1065, is the p53 protein . The p53 protein is a crucial component in the cell that regulates the cell cycle and hence functions as a tumor suppressor, preventing cancer .

Mode of Action

WR-1065 interacts with its target, the p53 protein, by activating and reactivating it . This activation is achieved through a non-genotoxic signaling pathway involving c-Jun N-terminal kinase .

Biochemical Pathways

The activation of p53 by WR-1065 affects several biochemical pathways. Primarily, it leads to the scavenging of reactive oxygen species (ROS) . This action reduces oxidative stress in cells, which can prevent damage to cellular components including DNA, proteins, and lipids .

Pharmacokinetics

It is known that the compound iscell-permeable , which allows it to enter cells and exert its effects .

Result of Action

The activation of p53 by WR-1065 has several molecular and cellular effects. It provides cytoprotection by reducing oxidative stress, thereby preventing cellular damage . Additionally, it has been shown to have antiretroviral activity . As an active metabolite of Amifostine, it selectively protects normal tissues from the damaging effects of anti-neoplastic radiation therapy .

Action Environment

The action, efficacy, and stability of WR-1065 can be influenced by various environmental factors. For instance, the compound should be stored under inert gas at room temperature (below 15°C) in a cool, dry place to maintain its stability

生物活性

2-(3-Aminopropylamino)ethanethiol dihydrochloride, commonly known as WR-1065, is a potent aminothiol compound with significant biological activity, particularly in the fields of radioprotection and cancer therapy. This article explores its mechanisms of action, biological effects, and relevant research findings.

Overview of WR-1065

WR-1065 is a thiol compound developed as a radioprotective agent. It is the active metabolite of amifostine, which is used to protect normal tissues during chemotherapy and radiation therapy. Its structure allows it to scavenge free radicals, thereby mitigating oxidative stress induced by radiation.

The primary mechanism of action for WR-1065 involves:

- Radical Scavenging : The compound reacts with reactive oxygen species (ROS) generated during radiation exposure, reducing cellular damage.

- DNA Repair Enhancement : WR-1065 has been shown to enhance the repair of DNA damage caused by ionizing radiation and alkylating agents.

- Cellular Protection : It protects normal cells from the cytotoxic effects of chemotherapeutic agents while potentially enhancing the efficacy against tumor cells.

Radioprotection

WR-1065 has been extensively studied for its radioprotective properties. Key findings include:

- In Vivo Studies : In animal models, WR-1065 administration prior to radiation exposure significantly reduced mortality and improved recovery rates in hematopoietic tissues .

- Mechanistic Insights : Studies have demonstrated that WR-1065 reduces DNA double-strand breaks and enhances the survival of normal cells post-radiation exposure .

Anticancer Activity

Recent studies have indicated that WR-1065 may also possess direct anticancer properties:

- Tumor Growth Inhibition : In vitro studies have shown that WR-1065 can inhibit the growth of various cancer cell lines, including neuroblastoma and ovarian cancer cells .

- Chemotherapy Enhancement : When used in conjunction with chemotherapeutic agents, WR-1065 has been reported to improve therapeutic indices by protecting normal tissues while allowing effective treatment of tumors .

Research Findings and Case Studies

Safety and Efficacy

While WR-1065 exhibits promising biological activity, safety profiles must be considered:

- Toxicity at High Concentrations : Studies indicate that excessive concentrations can lead to protein denaturation and cytotoxicity in certain cell types .

- Clinical Applications : Ongoing clinical trials are assessing optimal dosing regimens to maximize protective effects while minimizing potential adverse reactions.

Q & A

Basic Research Questions

Q. What analytical techniques are most suitable for assessing the purity and structural integrity of 2-(3-Aminopropylamino)ethanethiol dihydrochloride in research settings?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for purity assessment, as commercial samples are validated to ≥98% purity using this method . For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Key parameters include using a C18 column for HPLC (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) and deuterated solvents (e.g., D₂O or DMSO-d₆) for NMR to resolve amine and thiol proton signals.

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen) to minimize oxidation of the thiol group. Avoid prolonged storage, as degradation products (e.g., disulfides) may form over time . For handling, use gloves, protective eyewear, and a fume hood to prevent exposure to moisture and airborne contaminants.

Advanced Research Questions

Q. What experimental models are appropriate for studying the radioprotective mechanisms of this compound?

- Methodological Answer : Utilize in vitro models such as human hematopoietic stem cells or lymphocytes to assess protection against ionizing radiation-induced DNA damage. For in vivo studies, murine models are preferred to evaluate systemic radioprotection and pharmacokinetics. The compound (also known as WR-1065) acts via free radical scavenging and intracellular thiol pool modulation; measure glutathione levels and γ-H2AX foci formation to quantify efficacy .

Q. How can researchers resolve contradictions in reported efficacy of this compound across different biological systems?

- Methodological Answer : Discrepancies may arise from variations in cellular redox states, drug delivery timing, or metabolic clearance. Design dose-response studies with standardized pre-treatment intervals (e.g., 30–60 minutes before radiation). Use comparative transcriptomics to identify redox-sensitive pathways (e.g., NRF2/KEAP1) that influence efficacy. Cross-validate findings in 3D organoid models to bridge in vitro and in vivo results .

Q. What methodological considerations are critical when investigating the thiol-disulfide exchange dynamics of this compound in biochemical assays?

- Methodological Answer : Maintain reducing conditions using Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to prevent spontaneous oxidation . Use Ellman’s assay (5,5′-dithiobis-2-nitrobenzoic acid) to quantify free thiol content, ensuring pH is adjusted to 8.0 for optimal reactivity. For kinetic studies, employ stopped-flow spectroscopy to monitor disulfide formation rates under controlled oxygen tension.

Q. What strategies are effective in quantifying this compound as a degradation product in pharmaceutical formulations?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal for detecting trace impurities. Use a deuterated internal standard (e.g., 2-(3-Aminopropylamino)ethanethiol-d₄ dihydrochloride) to correct for matrix effects in biological samples like serum. Validate the method per ICH Q2(R1) guidelines, focusing on limits of detection (LOD ≤ 0.1 ppm) and recovery rates in spiked formulations .

特性

IUPAC Name |

2-(3-aminopropylamino)ethanethiol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2S.2ClH/c6-2-1-3-7-4-5-8;;/h7-8H,1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRLRDHLCIFZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCS.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31098-42-7 (Parent) | |

| Record name | 2-(3-Aminopropylamino)ethanethiol dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014653771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10163392 | |

| Record name | 2-(3-Aminopropylamino)ethanethiol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14653-77-1 | |

| Record name | 2-(3-Aminopropylamino)ethanethiol dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014653771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Aminopropylamino)ethanethiol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3-aminopropyl)amino]ethane-1-thiol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-AMINOPROPYLAMINO)ETHANETHIOL DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE9VV16SZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。